molecular formula C6H5ClN4 B2555462 6-Chloroimidazo[1,2-b]pyridazin-8-amine CAS No. 1161847-36-4

6-Chloroimidazo[1,2-b]pyridazin-8-amine

Cat. No. B2555462
M. Wt: 168.58
InChI Key: BTHAQNBCDQRTKN-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-b]pyridazin-8-amine is a heterocyclic compound. It has a molecular formula of C6H5ClN4 and a molecular weight of 168.58 . It’s a useful research chemical .


Molecular Structure Analysis

The InChI code for 6-Chloroimidazo[1,2-b]pyridazin-8-amine is 1S/C6H5ClN4/c7-5-3-4(8)6-9-1-2-11(6)10-5/h1-3H,8H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

6-Chloroimidazo[1,2-b]pyridazin-8-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Synthesis Techniques

  • Convergent Synthesis : A streamlined synthesis method for vascular endothelial growth factor receptor (VEGFR) 2 kinase inhibitors involves using 6-chloroimidazo[1,2-b]pyridazine. The process includes a one-pot reaction and an SNAr reaction with phenols, demonstrating its applicability in the bulk supply of these compounds (Ishimoto et al., 2013).

  • Direct Arylation Methodology : Employing microwave-assisted one-pot Suzuki coupling and palladium-catalysed arylation, the direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]-pyridazine has been achieved, allowing the synthesis of various substituted imidazo[1,2-b]pyridazines (Akkaoui et al., 2010).

  • Nucleophilic Substitutions : Studies on perchloro compounds like pentachloroimidazo[1,2—b]pyridazine reveal insights into the nucleophilic substitution reactions, particularly at position 8, offering a pathway for further chemical modifications (Stanovnik et al., 1972).

Chemical and Physical Properties

  • Photoelectron Spectroscopy : The photoelectron spectra of 6-chloroimidazo[1,2-b]pyridazine, among other compounds, have been studied to understand lone pair interactions and electronic structure, contributing to our understanding of its chemical behavior (Kovač et al., 1980).

  • Ring Isomerization : Research on the reaction of 3-hydrazino-4-amino-6-chloropyridazine with formic acid has led to the identification of a ring isomerization product, expanding our knowledge of the chemical transformations possible with this compound (Yanai et al., 1972).

Biological Activity

  • Antimicrobial Activity : New sulfonamide and amide derivatives containing 6-chloro-2-substituted aryl(imidazo[1,2-b]pyridazine) have been synthesized and demonstrated in vitro antimicrobial activity against various bacteria and fungi, indicating potential therapeutic applications (Bhatt et al., 2016).

  • Anticonvulsant Properties : The synthesis of 6-substituted-pyrido[3,2-d]pyridazine derivatives and their evaluation for anticonvulsant activity suggest potential medical applications, with some compounds showing significant effectiveness and low neurotoxicity (Dong et al., 2015).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding eye contact and wearing protective gloves .

properties

IUPAC Name

6-chloroimidazo[1,2-b]pyridazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-5-3-4(8)6-9-1-2-11(6)10-5/h1-3H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHAQNBCDQRTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=CC(=N2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroimidazo[1,2-b]pyridazin-8-amine

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of (6-chloro-imidazo[1,2-b]pyridazin-8-yl)-carbamic acid tert-butyl ester (1.59 g, 5.91 mmol) in 30 mL of dichloromethane and 15 mL of trifluoroacetic acid was stirred for 5 h then concentrated to a yellow oil, which was treated (slowly) with 50 mL of a saturated aq. NaHCO3 solution. Undissolved solid was isolated by Buchner filtration, rinsing well with water and dried by sucking air through then in vacuo to afford 1.10 g (102% crude) of 6-chloro-imidazo[1,2-b]pyridazin-8-ylamine as a yellow solid that was used without further purification.
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Citations

For This Compound
1
Citations
A Shvartsbart, JJ Roach, MR Witten… - Journal of Medicinal …, 2022 - ACS Publications
Upregulation of the fibroblast growth factor receptor (FGFR) signaling pathway has been implicated in multiple cancer types, including cholangiocarcinoma and bladder cancer. …
Number of citations: 4 pubs.acs.org

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